FGFR1/DDR2 inhibitor 1 is a novel compound designed to inhibit two critical receptor tyrosine kinases: fibroblast growth factor receptor 1 and discoidin domain receptor 2. This compound has garnered attention due to its potential antitumor activity, demonstrating significant inhibitory effects on cancer cell proliferation. The compound is classified as a multi-target kinase inhibitor, with specific efficacy against FGFR1 and DDR2, which are implicated in various cancers.
The compound is identified by the CAS number 2308497-58-5 and is commercially available from various suppliers such as GlpBio and MedChem Express. It is primarily intended for research purposes and not for human consumption.
FGFR1/DDR2 inhibitor 1 falls under the category of small-molecule inhibitors targeting receptor tyrosine kinases. Its classification reflects its mechanism of action in blocking the signaling pathways that promote tumor growth and survival.
The synthesis of FGFR1/DDR2 inhibitor 1 involves several chemical reactions that typically include:
While specific synthetic routes for FGFR1/DDR2 inhibitor 1 are proprietary, related compounds often utilize techniques such as:
The molecular formula of FGFR1/DDR2 inhibitor 1 is with a molecular weight of approximately 501.5 g/mol. The structure features multiple aromatic rings and functional groups that contribute to its biological activity.
FGFR1/DDR2 inhibitor 1 participates in various chemical reactions, primarily focusing on:
The kinetics of inhibition can be characterized by:
FGFR1/DDR2 inhibitor 1 exerts its effects by binding to the active sites of fibroblast growth factor receptor 1 and discoidin domain receptor 2, leading to:
In vitro studies have shown that treatment with FGFR1/DDR2 inhibitor 1 leads to significant reductions in cell viability in various cancer models, supporting its potential therapeutic applications.
FGFR1/DDR2 inhibitor 1 is primarily explored for its potential applications in cancer therapy. Its ability to inhibit key signaling pathways makes it a candidate for:
FGFR1/DDR2 inhibitor 1 (CAS 2308497-58-5) is a potent small-molecule inhibitor with the chemical formula C₂₈H₂₂F₃N₅O and a molecular weight of 501.50 g/mol. It selectively targets Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), exhibiting in vitro IC₅₀ values of 31.1 nM and 3.2 nM, respectively [1] [2]. Its molecular structure features a trifluoromethylphenyl moiety linked to a bicyclic heteroaromatic system, facilitating high-affinity kinase interactions [1].
The inhibitor’s efficacy stems from its simultaneous disruption of FGFR1 and DDR2, tyrosine kinases implicated in tumor proliferation, metastasis, and stromal interactions. FGFR1 drives oncogenesis in cancers like squamous cell lung carcinoma (21% prevalence), while DDR2 mutations occur in 3–4% of similar malignancies [4] [7].
FGFR1 inhibition involves targeting the kinase domain’s ATP-binding pocket. The inhibitor’s pyrido[3,4-d]pyrimidine core forms critical hydrogen bonds with the hinge region residue Ala564, while its aryl substituents occupy hydrophobic pockets adjacent to the gatekeeper residue Val561 [3] [5]. This stabilizes the kinase in an inactive conformation, preventing ATP binding. The 31.1 nM IC₅₀ reflects:
Table 1: Kinase Inhibition Profile of FGFR1/DDR2 Inhibitor 1
Kinase | IC₅₀ (nM) | Cellular Assay Context |
---|---|---|
FGFR1 | 31.1 ± 2.1 | Phosphorylation inhibition in SNU16 cells [1] |
DDR2 | 3.2 ± 0.3 | Phosphorylation inhibition in NCI-H2286 cells [1] |
FGFR2 | ~100 | Antiproliferative activity in NCI-H716 cells [1] |
The inhibitor’s 10-fold greater potency for DDR2 versus FGFR1 arises from unique interactions with DDR2’s hydrophobic spine residues. Unlike FGFR1, DDR2’s juxtamembrane domain lacks autoinhibitory constraints, permitting deeper access for the inhibitor’s fluorophenyl group into a hydrophobic cleft near Leu622 [1] [5]. Key selectivity determinants include:
FGFR1/DDR2 inhibitor 1 functions as a competitive ATP antagonist, binding the conserved hinge region of both kinases. Structural analyses reveal:
Table 2: Cellular Efficacy of FGFR1/DDR2 Inhibitor 1
Cell Line | Genetic Alteration | IC₅₀ (nM, Proliferation) | Target Modulation |
---|---|---|---|
NCI-H2286 | DDR2 mutation | 93.0 ± 5.2 | DDR2 phosphorylation ↓ [1] |
KG-1 | FGFR1 fusion | 108.4 ± 7.8 | FGFR1 phosphorylation ↓ [1] |
SNU-16 | FGFR2 amplification | 93.4 ± 6.1 | FGFR2 phosphorylation ↓ [1] |
The inhibitor’s dual-targeting capability is exemplified by its suppression of FGFR2 phosphorylation (IC₅₀ = 31.8 nM in NCI-H716 cells) and tumor regression in in vivo models (82.8% growth inhibition in NCI-H2286 xenografts) [1] [2]. Its binding mode represents a paradigm for overcoming kinase plasticity-driven resistance through optimized steric occupancy of the ATP cleft [3] [5].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: